molecular formula C8H16FN3O B13426571 (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13426571
M. Wt: 189.23 g/mol
InChI Key: FFQDMRAINIONLR-UHFFFAOYSA-N
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Description

(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the piperidine derivative with hydroxylamine and acetic anhydride under controlled conditions to form the hydroxyacetimidamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a lead compound for the development of new drugs. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the hydroxyacetimidamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-(chloromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
  • (Z)-2-(3-(bromomethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
  • (Z)-2-(3-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide

Uniqueness

Compared to its analogs, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H16FN3O

Molecular Weight

189.23 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H16FN3O/c9-4-7-2-1-3-12(5-7)6-8(10)11-13/h7,13H,1-6H2,(H2,10,11)

InChI Key

FFQDMRAINIONLR-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CN(C1)C/C(=N/O)/N)CF

Canonical SMILES

C1CC(CN(C1)CC(=NO)N)CF

Origin of Product

United States

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